

Application Notes: 9-Anthracenemethanol as a Foundational Fluorescent Moiety for Bioimaging

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Compound of Interest

Compound Name: 9-Anthracenemethanol

Cat. No.: B072535

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Introduction

9-Anthracenemethanol is a fluorescent aromatic alcohol that serves as a versatile building block for the synthesis of more complex fluorescent probes and phototriggers for bioimaging and biological applications.[1][2] While not typically used as a direct bioimaging agent itself, its derivatives have shown considerable promise in cellular imaging. The anthracene core possesses desirable photophysical properties, including a high quantum yield and chemical stability, making it an excellent scaffold for developing targeted fluorescent probes.[3] Functionalization at the 9-position allows for the attachment of specific recognition units to target various analytes and cellular compartments.[3]

These notes provide an overview of the photophysical properties of the **9-Anthracenemethanol** core, a general protocol for evaluating its potential as a fluorescent stain, and methods for its derivatization to create targeted probes.

Photophysical and Chemical Properties

9-Anthracenemethanol is a colorless solid soluble in common organic solvents.[2] Its fluorescence is characteristic of the anthracene moiety. While detailed photophysical data in aqueous biological buffers is not extensively reported, its derivatives provide insight into its potential. For instance, esters derived from **9-Anthracenemethanol** exhibit fluorescence

emission in the 380–480 nm range upon excitation at approximately 386 nm, with fluorescence quantum yields (Φ_f) ranging from 0.01 to 0.09.^[4]

Table 1: Physicochemical Properties of **9-Anthracenemethanol**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O	^[1] ^[5] ^[6]
Molecular Weight	208.26 g/mol	^[1] ^[5] ^[7]
CAS Number	1468-95-7	^[1] ^[5] ^[7]
Appearance	White solid	^[2]
Melting Point	158 °C	^[2]

Table 2: Representative Photophysical Properties of **9-Anthracenemethanol** Derivatives

Derivative Type	Excitation (nm)	Emission (nm)	Quantum Yield (Φ_f)	Reference
Carboxylic Acid Esters	~386	380-480	0.01-0.09	^[4]

Experimental Protocols

The following are general protocols for the synthesis of **9-Anthracenemethanol** and a suggested workflow for evaluating its use in cell staining.

Protocol 1: Synthesis of 9-Anthracenemethanol

This protocol describes the reduction of 9-anthracenecarboxaldehyde to **9-Anthracenemethanol**.^[3]

Materials:

- 9-Anthraldehyde

- Ethanol
- Sodium borohydride (NaBH_4)
- Water
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Stirring apparatus

Procedure:

- Suspend 9-anthraldehyde (1.0 mmol) in ethanol (3.0 mL) in a round-bottom flask.
- Cool the suspension in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.
- Stir the reaction mixture for 30 minutes at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding 2 mL of water.
- Extract the aqueous phase with diethyl ether (5 mL).
- Dry the organic extract over anhydrous Na_2SO_4 and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude alcohol by flash column chromatography on silica gel to yield pure **9-Anthracenemethanol**.^[3]

Protocol 2: General Procedure for Live Cell Staining and Imaging

This is a general guideline for assessing the cell staining potential of **9-Anthracenemethanol**. Optimization of concentration and incubation time is recommended.

Materials:

- HeLa cells (or other cell line of choice)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **9-Anthracenemethanol**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Live Cell Imaging Solution
- Coverslips or glass-bottom imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

- Cell Culture: Culture HeLa cells on coverslips or in glass-bottom dishes in DMEM until they reach 60-70% confluency.
- Preparation of Staining Solution: Prepare a 10 mM stock solution of **9-Anthracenemethanol** in DMSO. Further dilute the stock solution in Live Cell Imaging Solution to final working concentrations (e.g., 1, 5, 10, 25 μ M).
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the **9-Anthracenemethanol** staining solution to the cells.

- Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.
- Imaging:
 - Add fresh Live Cell Imaging Solution to the cells.
 - Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission between 400-500 nm. Adjust exposure time to minimize phototoxicity.

Protocol 3: Cytotoxicity Assay

A simple MTT or similar viability assay should be performed to determine the concentration range at which **9-Anthracenemethanol** is non-toxic to cells.

Materials:

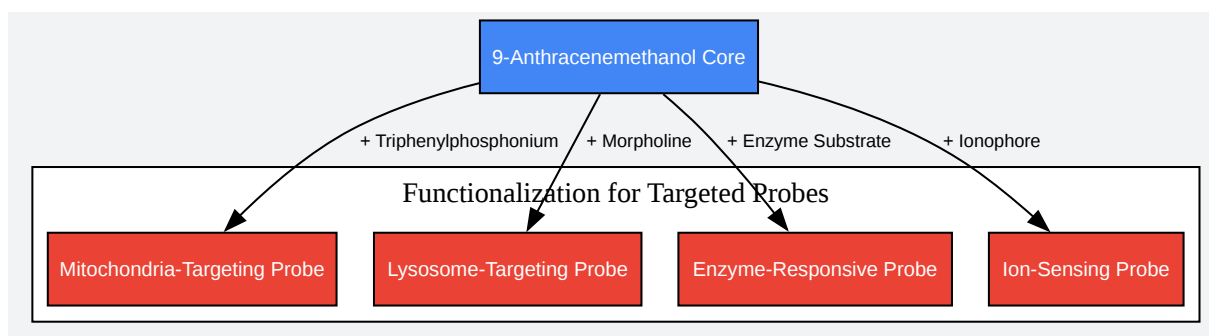
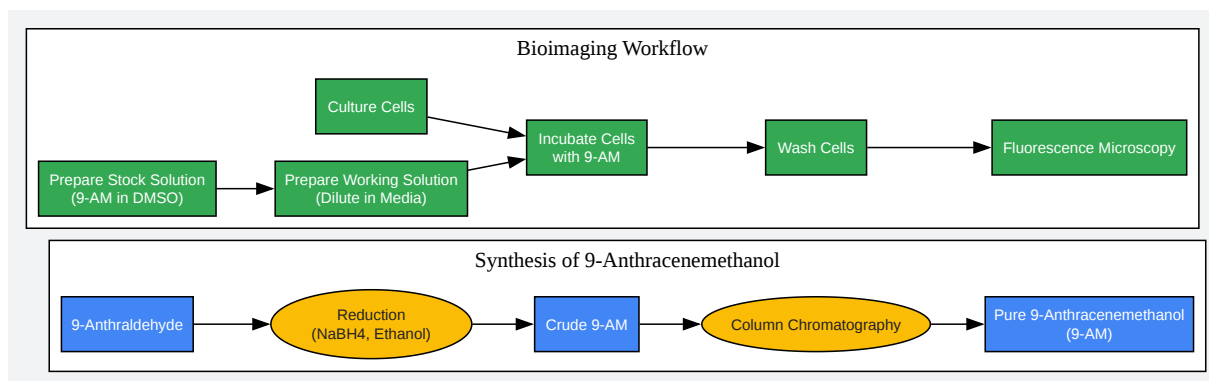
- Cells of interest seeded in a 96-well plate
- **9-Anthracenemethanol** stock solution in DMSO
- Culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Prepare serial dilutions of **9-Anthracenemethanol** in culture medium from the DMSO stock. Include a vehicle control (DMSO only).
- Replace the medium on the cells with the prepared dilutions of **9-Anthracenemethanol**.
- Incubate for a period relevant to the imaging experiments (e.g., 24 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle control.

Visualizations



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